4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid
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Overview
Description
4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different quinazolinone analogs.
Substitution: It can undergo substitution reactions, particularly at the quinazolinone ring, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various quinazolinone derivatives.
Biology: Studies have shown its potential as an anti-inflammatory agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in proteomics research and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid can be compared with other quinazolinone derivatives, such as:
- 3,4-Dihydro-7-methoxy-4-oxoquinazoline-6-yl acetate
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential applications in various fields.
Properties
IUPAC Name |
4-(2-methyl-4-oxoquinazolin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-11-6-3-2-5-10(11)13(18)15(9)8-4-7-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRKSNBKTRDUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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